Cizolirtine citrate

Description

Neurophysiological Context of Nociception and Micturition Control

The physiological processes of nociception (the perception of pain) and micturition (the act of urination) are governed by intricate neural circuits within the central and peripheral nervous systems. Nociception begins with the activation of specialized sensory neurons called nociceptors, which detect potentially damaging thermal, mechanical, or chemical stimuli. These signals are then transmitted as electrical impulses along afferent nerve fibers to the spinal cord. Within the dorsal horn of the spinal cord, these primary afferent fibers synapse with second-order neurons, releasing a variety of neurotransmitters and neuropeptides, most notably Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). thieme-connect.comoup.com These molecules play a crucial role in modulating the transmission of nociceptive information to higher brain centers, including the thalamus and cerebral cortex, where the sensation of pain is ultimately perceived. thieme-connect.comacs.org

The control of micturition is a complex process involving both the autonomic and somatic nervous systems, coordinated by centers in the brainstem, specifically the pontine micturition center (PMC), and the spinal cord. e-jer.orgnih.govjst.go.jp The process alternates between two main phases: storage and elimination. nih.gov During the storage phase, the bladder relaxes to accommodate increasing volumes of urine while the urethral sphincters remain contracted to ensure continence. medscape.comfrontiersin.org This is largely mediated by sympathetic and somatic efferent pathways. nih.gov As the bladder fills, stretch receptors in the bladder wall send afferent signals to the spinal cord and ascend to the brain. jst.go.jpmedscape.com When urination is appropriate, the PMC coordinates a switch to the elimination phase, leading to the contraction of the bladder's detrusor muscle (a parasympathetic function) and relaxation of the urethral sphincters. e-jer.orgnih.gov Afferent signaling, involving neuropeptides like SP and CGRP, is also critical in conveying sensations of bladder fullness and can become dysregulated in pathological conditions, contributing to symptoms of overactive bladder (OAB). nih.govmdpi.com

Strategic Importance of Neuropeptide Modulation in Therapeutic Development

The significant roles of neuropeptides such as Substance P and CGRP in both pain and bladder control pathways make them key targets for therapeutic intervention. nih.govnih.gov In chronic pain states, particularly neuropathic pain, there is often an upregulation of these neuropeptides in the spinal cord, leading to a state of central sensitization and heightened pain perception (hyperalgesia and allodynia). website-files.com Therefore, developing agents that can modulate the release or action of SP and CGRP offers a strategic approach to analgesia that is distinct from conventional mechanisms like those of opioids or non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net By inhibiting the release of these neuropeptides from primary afferent fibers, it is possible to dampen the transmission of nociceptive signals at the spinal level, thereby reducing pain. website-files.comresearchgate.net

Similarly, in urology, the neuroplasticity of bladder afferent pathways is a hallmark of conditions like OAB and interstitial cystitis. oup.comnih.gov In these disorders, there can be an increased expression and release of SP and CGRP, which contributes to bladder hyperactivity and hypersensitivity. nih.govmdpi.com Targeting these neuropeptide systems provides a novel strategy for restoring normal bladder function. nih.gov An agent that modulates the release of these neuropeptides could potentially normalize the micturition reflex, reducing the urinary frequency and urgency characteristic of OAB. nih.govkarger.com This focus on neuromodulation represents a shift towards addressing the underlying neurogenic drivers of symptoms, offering a promising alternative or adjunct to traditional treatments like antimuscarinic drugs which primarily act on the detrusor muscle. thieme-connect.comucl.ac.uk

Historical and Current Preclinical Research Trajectories of Cizolirtine (B235439) Citrate (B86180)

Cizolirtine citrate, chemically known as (±)-5-{α-[2-(dimethylamino)ethoxy]benzyl}-1-methyl-1H-pyrazol citrate, emerged from research programs as a novel, non-opioid analgesic candidate. thieme-connect.comwebsite-files.com It was developed by Esteve Pharmaceuticals with a proposed mechanism of action centered on the modulation of neuropeptide release. researchgate.netpatsnap.com In vivo studies have indicated that cizolirtine inhibits the spinal release of both Substance P and CGRP. thieme-connect.comwebsite-files.commedkoo.com This effect is believed to be linked to an increase in extracellular levels of norepinephrine (B1679862) and serotonin (B10506), which in turn act on descending inhibitory pathways to reduce the release of these nociceptive neuropeptides at the primary afferent fibers. thieme-connect.comkarger.com

The preclinical development of cizolirtine involved extensive evaluation in various rodent models of pain. It demonstrated dose-dependent antinociceptive properties against pain induced by chemical, thermal, and mechanical stimuli. thieme-connect.comthieme-connect.com Furthermore, cizolirtine showed efficacy in models of chronic neuropathic pain, such as the sciatic nerve constriction model in rats, where it alleviated cold and mechanical allodynia. researchgate.netthieme-connect.com It also produced dose-dependent antihyperalgesia in a streptozotocin-induced diabetic neuropathy model. thieme-connect.com

Table 1: Preclinical Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Effect | Finding | Citation |

|---|---|---|---|---|

| Phenylquinone-induced writhing | Mouse | Antinociception | ED₅₀: 33.7 mg/kg | researchgate.net |

| Acetic acid-induced writhing | Mouse | Antinociception | ED₅₀: 24.4 mg/kg | researchgate.net |

| Acetic acid-induced writhing | Rat | Antinociception | ED₅₀: 21.3 mg/kg | researchgate.net |

| Plantar test (thermal) | Rat | Antinociception | ED₅₀: 26.8 mg/kg | researchgate.net |

| Formalin test (phase 1) | Not Specified | Antinociception | ED₅₀: 13.8 mg/kg | researchgate.net |

| Formalin test (phase 2) | Not Specified | Antinociception | ED₅₀: 2.31 mg/kg | researchgate.net |

| Capsaicin (B1668287) test | Not Specified | Antinociception | ED₅₀: 7.14 mg/kg | researchgate.net |

Following the findings related to its modulation of neuropeptides implicated in visceral signaling, the research trajectory for cizolirtine expanded to include its potential for treating overactive bladder (OAB). thieme-connect.com Preclinical studies demonstrated its efficacy in animal models of bladder dysfunction. thieme-connect.comkarger.comthieme-connect.com In a rat model with increased intraluminal pressure, cizolirtine was able to reduce the amplitude of bladder contractions without altering their frequency. thieme-connect.com It also showed a clear effect on urodynamic function in a rat model of isovolumetric rhythmic bladder contractions. karger.comthieme-connect.com These findings supported the hypothesis that by modulating neuropeptide release, cizolirtine could regulate the visceral motility of the urinary bladder, suggesting a promising profile for the treatment of OAB with urinary incontinence. thieme-connect.comthieme-connect.com Phase II clinical trials subsequently explored this indication, showing that cizolirtine improved several bladder diary variables compared to placebo, including a reduction in the number of voidings per 24 hours and an increase in the mean voided volume. thieme-connect.comnih.gov

Table 2: Preclinical and Clinical Findings for this compound in Bladder Control

| Study Type | Model/Population | Key Finding | Citation |

|---|---|---|---|

| Preclinical | Rat model of increased intraluminal pressure | Reduced the width of vesical contractions without modifying their rhythm. | thieme-connect.comkarger.com |

| Preclinical | Rat model of isovolumetric rhythmic bladder contractions | Produced a clear effect on urodynamic function. | karger.comthieme-connect.com |

| Preclinical | Rat model with intrabladder acetic acid infusion | Regularized micturition frequency and volume. | thieme-connect.com |

| Clinical Trial (Phase II) | Patients with overactive bladder and urinary incontinence | Reduced average number of voidings per 24h by 33.4% vs 17.0% for placebo. | nih.gov |

Despite promising preclinical and early clinical results in both pain and urology, the development of this compound has since been discontinued. patsnap.com

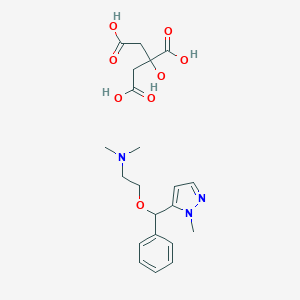

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKUMSHHQYQLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931373 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142155-44-0 | |

| Record name | E 4018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIZOLIRTINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8XC5Q8QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacodynamics and Molecular Mechanisms of Cizolirtine Citrate

Modulatory Effects on Spinal Neuropeptide Release

Cizolirtine (B235439) citrate (B86180) exerts a significant influence on the release of pivotal neuropeptides involved in pain transmission at the spinal level. Specifically, it has been shown to inhibit the release of Substance P and Calcitonin Gene-Related Peptide (CGRP).

Inhibition of Substance P Release in Spinal Cord

Preclinical studies have demonstrated that Cizolirtine citrate can reduce the release of Substance P in the spinal cord. thieme-connect.comresearchgate.net In vitro experiments using slices from the dorsal half of the lumbar enlargement of the spinal cord showed that Cizolirtine significantly reduced the potassium-evoked overflow of Substance P-like material. researchgate.net In vivo studies, involving intrathecal perfusion in anesthetized rats, further substantiated these findings, showing a marked decrease in the spinal outflow of Substance P-like material upon local application of Cizolirtine. researchgate.net Systemic administration of an analgesic dose of Cizolirtine also resulted in a significant reduction in spinal Substance P outflow. thieme-connect.comresearchgate.net The inhibitory effect of Cizolirtine on Substance P release is a key component of its proposed mechanism of action. thieme-connect.comthepelvicfloorsociety.co.uk

Table 1: Effect of this compound on Substance P (SP) Release

| Experimental Model | This compound Concentration/Dose | Observed Effect on SP Release | Citation |

|---|---|---|---|

| In vitro (spinal cord slices) | 0.1 µM - 0.1 mM | -25% reduction in K+-evoked overflow of SP-like material | researchgate.net |

| In vivo (intrathecal perfusion) | 0.1 mM | Up to -50% reduction in spinal outflow of SP-like material | researchgate.net |

| In vivo (systemic administration) | 80 mg/kg i.p. | -50% reduction in spinal SP outflow | researchgate.net |

Inhibition of Calcitonin Gene-Related Peptide Release in Spinal Cord

In addition to its effects on Substance P, this compound has been found to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) in the spinal cord. karger.comportico.org In vitro studies on rat spinal cord slices demonstrated that Cizolirtine reduced the potassium-evoked overflow of CGRP-like material. researchgate.net Furthermore, in a model of diabetic neuropathic pain in rats, acute administration of Cizolirtine significantly diminished the spinal release of CGRP. karger.com This inhibitory action on CGRP, a potent vasodilator and pain-related neuropeptide, is another important facet of Cizolirtine's preclinical pharmacodynamic profile.

Table 2: Effect of this compound on Calcitonin Gene-Related Peptide (CGRP) Release

| Experimental Model | This compound Concentration/Dose | Observed Effect on CGRP Release | Citation |

|---|---|---|---|

| In vitro (spinal cord slices) | 0.1 - 1.0 µM | -20% reduction in K+-evoked overflow of CGRP-like material | researchgate.net |

| In vivo (diabetic rats) | 80 mg/kg i.p. | -36% reduction in peptide outflow | karger.com |

Neurotransmitter System Cross-Talk and Indirect Mechanisms

The modulatory effects of this compound on neuropeptide release appear to be intricately linked with its influence on major neurotransmitter systems, particularly the noradrenergic and serotonergic pathways. This suggests an indirect mechanism of action involving cross-talk between these systems.

Role of Extracellular Norepinephrine (B1679862) Levels

The mechanism of action of this compound is likely associated with an increase in extracellular levels of norepinephrine. thieme-connect.com This elevation of norepinephrine in the spinal cord is thought to activate descending inhibitory noradrenergic pathways. thieme-connect.com The subsequent activation of these pathways contributes to the reduction in the release of Substance P and CGRP from primary afferent fibers. thieme-connect.com

Role of Extracellular Serotonin (B10506) Levels

Similar to its effects on norepinephrine, this compound's mechanism is also thought to involve an increase in extracellular serotonin levels. thieme-connect.com Serotonin plays a complex role in modulating nociceptive signaling. The antihyperalgesic effects of Cizolirtine in models of diabetic neuropathy have been linked to serotonergic mechanisms, with antagonists of 5-HT(1B/1D) receptors reducing its efficacy. This suggests that the modulation of serotonin is a component of Cizolirtine's action.

Evidence for Alpha-2 Adrenoceptor-Dependent Modulation

A crucial piece of evidence supporting the indirect mechanism of this compound is the role of alpha-2 adrenoceptors. The inhibitory effects of Cizolirtine on both Substance P and CGRP release were antagonized by the alpha-2 adrenoceptor antagonist, idazoxan (B1206943), in both in vitro and in vivo studies. thieme-connect.comresearchgate.netkarger.com This prevention of Cizolirtine's effects by blocking alpha-2 adrenoceptors strongly suggests that its modulatory actions are mediated through these receptors, which are key components of the descending noradrenergic inhibitory system. thieme-connect.comkarger.com

Antagonism by Idazoxan

The analgesic and antihyperalgesic effects of this compound are significantly influenced by the α2-adrenoceptor antagonist, idazoxan. In preclinical studies, the efficacy of cizolirtine was prevented or reversed by the administration of idazoxan. researchgate.netnih.gov For instance, in a rat model of neuropathic pain resulting from sciatic nerve constriction, the reversal of both mechanical and thermal allodynia by cizolirtine was antagonized by the prior administration of idazoxan. nih.gov Similarly, in diabetic rats experiencing neuropathic pain, the antihyperalgesic effect of cizolirtine was prevented by idazoxan. researchgate.net

This antagonistic relationship suggests that cizolirtine's mechanism of action is dependent on the α2-adrenoceptor pathway. researchgate.netnih.gov While cizolirtine itself shows no direct affinity for α2-adrenergic receptors, its analgesic effects are clearly modified by an α2-adrenoceptor antagonist. nih.gov This indicates an indirect mechanism of action involving this receptor system. nih.govnih.govwebsite-files.com

Table 1: Evidence for Antagonism of Cizolirtine's Effects by Idazoxan in Preclinical Models

| Preclinical Model | Cizolirtine Effect | Effect of Idazoxan Administration | Source |

|---|---|---|---|

| Sciatic Nerve Constriction (Rat) | Reversed mechanical and thermal allodynia | Antagonized the effects of cizolirtine | nih.gov |

Activation of Descending Inhibitory Noradrenergic Systems

The antagonism of cizolirtine's effects by idazoxan provides strong evidence that the compound works by activating descending inhibitory noradrenergic systems in the spinal cord. website-files.com These pathways are a crucial part of the body's endogenous pain modulation system, where norepinephrine is released to inhibit nociceptive signaling. physio-pedia.com The mechanism appears to involve an increase in extracellular levels of norepinephrine and serotonin. karger.comthieme-connect.com This increase in neurotransmitters in the noradrenergic pathway leads to a presynaptic inhibition of primary afferent fibers at the spinal cord level. researchgate.netkarger.com

A key outcome of this activation is the reduced spinal release of neuropeptides that transmit pain signals, specifically substance P and calcitonin gene-related peptide (CGRP). website-files.comthieme-connect.comthieme-connect.com In vivo studies have demonstrated that cizolirtine significantly reduces the release of substance P and CGRP in both healthy and hyperalgesic rats. thieme-connect.com This inhibition of key nociceptive transmitters is believed to be a primary contributor to cizolirtine's analgesic properties. nih.govwebsite-files.com

Differentiation of this compound's Analgesic Profile

This compound is distinguished from traditional analgesics by its unique mechanism of action, which does not rely on the pathways utilized by non-steroidal anti-inflammatory drugs (NSAIDs) or opioids. researchgate.netnih.gov

Absence of Prostaglandin (B15479496) Biosynthesis Inhibition

A defining characteristic of cizolirtine is that it does not inhibit the biosynthesis of prostaglandins. researchgate.netnih.govscispace.com This fundamentally separates it from NSAIDs like aspirin (B1665792) and ibuprofen, whose primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes to block prostaglandin production. researchgate.netnih.govmsdmanuals.com Prostaglandins are key mediators of inflammation and pain, and their synthesis is a major target for conventional anti-inflammatory drugs. ebi.ac.uk Cizolirtine's efficacy as an analgesic is achieved without affecting this pathway. nih.gov

Non-Opioidergic and Non-Steroidal Anti-Inflammatory Drug Characteristics

Cizolirtine is classified as a novel, non-opioid analgesic. website-files.comthieme-connect.com Preclinical research confirms that it is not a ligand for opioid receptors, and its analgesic effects are not antagonized by the opioid receptor antagonist naloxone. nih.govnih.gov This demonstrates that its pain-relieving action is independent of the opioid system.

Furthermore, consistent with its lack of effect on prostaglandin synthesis, cizolirtine does not possess the typical characteristics of NSAIDs. nih.gov Specifically, it does not have anti-inflammatory or ulcerogenic (stomach-damaging) activity, which are common properties and side effects associated with NSAIDs. researchgate.netnih.gov Its potent analgesic profile, which has been shown to be superior to that of aspirin in some animal models, is therefore achieved through a distinct central mechanism. researchgate.netncats.io

Table 2: Differentiation of this compound from Opioid and NSAID Analgesics

| Feature | This compound | Opioid Analgesics | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |

|---|---|---|---|

| Primary Mechanism | Activation of descending noradrenergic inhibitory pathways; modulation of Substance P and CGRP release. website-files.comthieme-connect.com | Binds to and activates opioid receptors in the central nervous system. physio-pedia.com | Inhibition of cyclooxygenase (COX) enzymes. msdmanuals.com |

| Opioid Receptor Binding | No. nih.govnih.gov | Yes. physio-pedia.com | No. |

| Prostaglandin Synthesis Inhibition | No. researchgate.netnih.gov | No. | Yes. msdmanuals.com |

| Anti-inflammatory Activity | No. researchgate.netnih.gov | No. | Yes. msdmanuals.com |

In Vitro Pharmacological Characterization of Cizolirtine Citrate

The pharmacological profile of cizolirtine (B235439) citrate (B86180) has been investigated through various in vitro models to elucidate its mechanism of action, particularly concerning its influence on the nervous system. A significant area of this research has focused on its ability to modulate the release of key neuropeptides involved in signaling pathways. thieme-connect.com Cizolirtine has been identified as a modulator of substance P and calcitonin gene-related peptide (CGRP) release at the spinal cord level. nih.govkarger.compatsnap.com

Investigation of Neuropeptide Release from Spinal Cord Tissues

Studies have been conducted to determine if cizolirtine citrate can affect the spinal release of the pain-related neuropeptides, substance P (SP) and calcitonin gene-related peptide (CGRP). nih.gov Research utilizing in vitro methods on rat spinal cord tissues has been central to understanding these effects. nih.govucl.ac.uk The experimental setup often involves using slices from the dorsal half of the spinal cord, a key area for sensory information processing. nih.gov

Potassium-Evoked Release Assays: To simulate neuronal activation and subsequent neuropeptide release, researchers use potassium-evoked release assays. nih.gov In these experiments, spinal cord tissue slices are exposed to a high concentration of potassium (K+), which depolarizes the nerve terminals and triggers the release of neurotransmitters and neuropeptides like SP and CGRP. nih.govresearchgate.net

In vitro studies on slices from the dorsal half of the lumbar enlargement of the rat spinal cord have demonstrated that cizolirtine significantly reduces the K+-evoked overflow of both substance P-like material (SPLM) and CGRP-like material (CGRPLM). nih.gov The inhibitory effects of cizolirtine on this evoked release were antagonized by idazoxan (B1206943), suggesting the involvement of alpha-2 (α2) adrenoceptors in its mechanism of action. nih.gov

Concentration-Response Relationships for Substance P and CGRP Modulation

The inhibitory effect of this compound on neuropeptide release has been shown to be concentration-dependent. nih.gov By exposing spinal cord slices to varying concentrations of cizolirtine, researchers have been able to quantify its potency in modulating the release of substance P and CGRP.

Detailed findings from these in vitro assays indicate that cizolirtine significantly reduces the potassium-evoked release of both neuropeptides within a specific concentration range. nih.gov

Table 1: Effect of this compound on Potassium-Evoked Substance P (SP) Release

| Cizolirtine Concentration | Percentage Reduction in SP-like Material (SPLM) Release |

|---|---|

| 0.1 µM - 0.1 mM | -25% |

Data derived from in vitro studies on rat spinal cord slices. nih.gov

Table 2: Effect of this compound on Potassium-Evoked CGRP Release

| Cizolirtine Concentration | Percentage Reduction in CGRP-like Material (CGRPLM) Release |

|---|---|

| 0.1 µM - 1.0 µM | -20% |

Data derived from in vitro studies on rat spinal cord slices. nih.gov

These findings from concentration-response studies are crucial in characterizing the pharmacological profile of cizolirtine, establishing its role as an inhibitor of the spinal release of key neuropeptides involved in sensory transmission. nih.govwebsite-files.com

Preclinical Efficacy Studies of Cizolirtine Citrate in Animal Models

Nociceptive and Neuropathic Pain Models

Cizolirtine (B235439) citrate (B86180) has demonstrated notable antinociceptive and antihyperalgesic properties across a range of preclinical pain models.

Assessment in Acute Pain Models (e.g., Chemical, Thermal, Mechanical Stimuli)

In rodent models of acute pain, cizolirtine has shown a dose-dependent reduction in pain responses. thieme-connect.com The compound effectively mitigates pain caused by various stimuli, including chemical irritants like phenylbenzoquinone and acetic acid, thermal stimuli in the tail-flick test, and mechanical pressure in the tail-pinch test. thieme-connect.com Furthermore, it has been shown to prevent pain-related behaviors induced by the injection of formalin or capsaicin (B1668287) and to decrease thermal hyperalgesia caused by carrageenan injection. thieme-connect.com

Efficacy in Chronic Neuropathic Pain Syndromes

The efficacy of cizolirtine citrate has also been established in animal models of chronic neuropathic pain.

In rats with chronic constriction injury of the sciatic nerve, a well-established model of neuropathic pain, cizolirtine has demonstrated the ability to alleviate allodynia. researchgate.netresearchgate.net Specifically, it has been shown to suppress pain-related behavioral responses to both mechanical and cold stimuli. researchgate.netnih.gov Studies have indicated that cizolirtine reverses both mechanical and thermal allodynia in these models. nih.gov

Table 1: Effect of this compound on Allodynia in Sciatic Nerve Ligation Model

| Stimulus Type | Outcome |

| Mechanical | Reversal of allodynia and suppression of pain-related behaviors. researchgate.netnih.gov |

| Cold Thermal | Reversal of allodynia and suppression of pain-related behaviors. researchgate.netnih.gov |

This compound has shown dose-dependent antihyperalgesic effects in the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats. thieme-connect.comresearchgate.net In this model, which mimics the painful neuropathy often associated with diabetes, cizolirtine significantly increased the paw withdrawal and vocalization thresholds in response to mechanical pressure, indicating a reduction in hyperalgesia. nih.gov The antihyperalgesic effects were observed under both acute and chronic treatment conditions. nih.gov Research has also indicated that the antihyperalgesic effect of cizolirtine in diabetic rats involves an alpha(2)-adrenoceptor-dependent mechanism. nih.gov

Table 2: Efficacy of this compound in a Diabetic Neuropathy Model

| Parameter | Observation |

| Mechanical Hyperalgesia | Significant increase in paw withdrawal and vocalization thresholds. nih.gov |

| Treatment Condition | Efficacy demonstrated under both acute and chronic administration. nih.gov |

Sciatic Nerve Ligation Models of Allodynia

Models of Lower Urinary Tract Dysfunctions

Preclinical research has also investigated the effects of this compound on lower urinary tract dysfunctions.

Effects on Detrusor Overactivity in Rodent Models

In rodent models, cizolirtine has shown potential in managing detrusor overactivity. thieme-connect.com In a rat model of increased intraluminal pressure, cizolirtine was able to reduce the width of bladder contractions without altering their rhythm. thieme-connect.com It also demonstrated a clear effect on urodynamic function in a rat model of isovolumetric rhythmic bladder contractions. thieme-connect.com Furthermore, in rats where bladder overactivity was induced by acetic acid infusion, cizolirtine helped to regularize the frequency and volume of micturition. thieme-connect.com These findings suggest a potential role for cizolirtine in the treatment of overactive bladder. thieme-connect.com

Modulation of Vesical Contraction Dynamics

Impact on Bladder Inflammatory Processes and Micturition Reflex Regularization

This compound's mechanism of action suggests a potential benefit in conditions involving bladder inflammation and dysregulated voiding reflexes. karger.com The compound functions as a modulator of Substance P (SP) and calcitonin gene-related peptide (CGRP) release at the spinal cord level. karger.comnih.gov This modulation is believed to be linked to an increase in the extracellular levels of norepinephrine (B1679862) and serotonin (B10506). karger.com The resulting effect of these neurotransmitters on the noradrenergic pathway leads to a decrease in the release of SP and CGRP. karger.com Given that tachykinins like SP are involved in inflammatory processes and visceral motility, their control suggests a beneficial role for Cizolirtine in urinary bladder inflammation. karger.com Alterations in the expression of SP and CGRP have been noted in animal models of bladder inflammation. nih.gov

In animal models utilizing intrabladder infusion of acetic acid to induce bladder irritation and frequent micturition, Cizolirtine demonstrated protective effects. thieme-connect.com It was shown to regularize the frequency of micturition and the volume of voids. thieme-connect.com The compound also regularized the area under the curve of intravesical pressure relative to time in these models. thieme-connect.com This activity points to its role in normalizing the micturition reflex, which can be impaired by inflammatory or irritative stimuli. thieme-connect.comauajournals.org

Table 3: Effects of this compound on Micturition Reflex in a Rat Acetic Acid-Induced Bladder Irritation Model

| Parameter | Effect of this compound | Source |

| Micturition Frequency | Regularized | thieme-connect.com |

| Voided Volume | Regularized | thieme-connect.com |

| Intravesical Pressure (Area Under the Curve) | Regularized | thieme-connect.com |

Research Methodologies and Translational Considerations in Cizolirtine Citrate Development

Preclinical Drug Discovery and Development Pipeline

The journey of cizolirtine (B235439) citrate (B86180) from a novel chemical entity to a potential therapeutic agent involved a rigorous preclinical drug discovery and development pipeline. This process encompassed the identification of its biological targets, extensive screening and optimization, and thorough evaluation in various laboratory models before it could be considered for human trials.

Target Identification and Validation Methodologies

The initial stages of research for cizolirtine citrate focused on identifying and validating its molecular targets to understand its mechanism of action. Early investigations pointed towards its role as a modulator of neuropeptides involved in pain signaling. thieme-connect.com

The primary targets identified were the mechanisms controlling the release of substance P and calcitonin gene-related peptide (CGRP) at the spinal cord level. researchgate.netkarger.com The validation of these targets was a critical step, confirming the biological relevance of inhibiting their release for analgesic effects. creative-bioarray.com

The proposed mechanism suggests that this compound enhances the activity of descending noradrenergic pathways. website-files.com This, in turn, is thought to inhibit the release of substance P and CGRP from primary afferent fibers, key players in transmitting pain signals. karger.comwebsite-files.com The effect of cizolirtine on reducing the K+-evoked release of substance P-like material was observed in vitro at concentrations as low as 0.1 uM. ncats.io

The validation process likely involved a combination of in vitro and in vivo studies to establish a clear link between the compound's activity on these targets and its observed analgesic effects. creative-bioarray.comresearchgate.net The antagonism of cizolirtine's effects by idazoxan (B1206943), an α2-adrenoceptor antagonist, further supported the involvement of this receptor system in its mechanism. researchgate.netresearchgate.net

Compound Screening and Lead Optimization Strategies

Following target identification, the process of compound screening and lead optimization was undertaken to select the most promising candidate. Cizolirtine emerged as a potent analgesic agent, demonstrating greater efficacy than aspirin (B1665792) and other nonsteroidal anti-inflammatory drugs in rodent models. researchgate.netncats.io

The screening process likely involved testing a library of compounds for their ability to modulate the identified targets—substance P and CGRP release. upmbiomedicals.com This high-throughput screening would have identified initial "hits," which then underwent a "hit-to-lead" optimization phase. upmbiomedicals.com

During lead optimization, the chemical structure of the initial hits would have been systematically modified to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects and toxicity. upmbiomedicals.comnih.gov This iterative process of synthesis and testing, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, is crucial for developing a viable drug candidate. xtalpi.com For cizolirtine, this process led to the selection of a compound with a desirable balance of efficacy and a favorable profile in preclinical models. researchgate.net

The resolution of the racemic compound, as claimed in a patent, indicates a further refinement step to isolate the most active enantiomer. researchgate.netresearchgate.net

In Vitro and In Vivo Assay Design in Preclinical Assessment

A comprehensive battery of in vitro and in vivo assays was employed to characterize the pharmacological profile of this compound. These assays were designed to assess its efficacy in various models of pain and urinary incontinence, as well as to evaluate its genotoxic potential.

In Vitro Assays:

Substance P and CGRP Release: Studies on spinal cord slices or cultured neurons were likely used to directly measure the effect of cizolirtine on the release of substance P and CGRP. website-files.comresearchgate.net One study showed that cizolirtine significantly reduced the K+-evoked release of substance P-like material from rat spinal cord slices. ncats.io

Genotoxicity Assays: A standard battery of genotoxicity tests was conducted as per regulatory guidelines. thieme-connect.comthieme-connect.com These included:

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations. Cizolirtine was negative in this test at concentrations up to 5000 µ g/plate . thieme-connect.comresearchgate.net

Mouse Lymphoma Assay: To detect gene mutations and clastogenicity in mammalian cells. Negative results were obtained at concentrations up to 2000 µg/ml. thieme-connect.comresearchgate.net

Human Lymphocyte Chromosome Aberration Assay: To evaluate the potential to cause structural chromosomal damage. A slight, non-dose-dependent increase in aberrations was noted at some concentrations but was considered biologically irrelevant as it was within historical control values and not replicated. researchgate.netthieme-connect.com

In Vivo Assays:

Animal Models of Pain: Cizolirtine's analgesic properties were tested in a variety of rodent models:

Chemical-induced pain: Phenylquinone and acetic acid writhing tests in mice and rats. researchgate.net

Thermal pain: Tail-flick and plantar tests. researchgate.netresearchgate.net

Mechanical pain: Tail-pinch test. researchgate.net

Inflammatory pain: Formalin and capsaicin (B1668287) tests. thieme-connect.comresearchgate.net

Neuropathic pain: Models such as sciatic nerve constriction and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy in rats, where it alleviated allodynia and hyperalgesia. thieme-connect.comresearchgate.net

Animal Models of Urinary Incontinence: The effect of cizolirtine on bladder function was assessed in rat models. It was shown to reduce the width of vesical contractions in a model of increased intraluminal pressure and had a clear effect on urodynamic function in a model of isovolumetric rhythmic bladder contractions. thieme-connect.comkarger.com

Genotoxicity Assays:

Mouse Bone Marrow Micronucleus Assay: To assess for chromosomal damage in a living animal. Cizolirtine was negative in this assay at doses up to 300 mg/kg. thieme-connect.comresearchgate.net

Carcinogenicity Studies: Long-term studies were conducted in mice and rats to assess the carcinogenic potential of cizolirtine. researchgate.net

The following table summarizes the key preclinical assays conducted for this compound:

| Assay Type | Model | Key Findings |

| In Vitro | ||

| Genotoxicity | Ames Test | Negative up to 5000 µ g/plate thieme-connect.comresearchgate.net |

| Genotoxicity | Mouse Lymphoma Assay | Negative up to 2000 µg/ml thieme-connect.comresearchgate.net |

| Genotoxicity | Human Lymphocyte Chromosome Aberration Assay | Slight increase in aberrations at some concentrations, deemed not biologically relevant researchgate.netthieme-connect.com |

| Neuropeptide Release | Rat Spinal Cord Slices | Significantly reduced K+-evoked release of substance P-like material ncats.io |

| In Vivo | ||

| Analgesia | Phenylquinone/Acetic Acid Writhing (Mice, Rats) | Demonstrated antinociceptive activity researchgate.net |

| Analgesia | Tail-flick/Plantar Test (Rats) | Demonstrated antinociceptive activity against thermal stimuli researchgate.netresearchgate.net |

| Analgesia | Sciatic Nerve Constriction (Rats) | Alleviated mechanical and cold allodynia researchgate.netresearchgate.net |

| Analgesia | STZ-Induced Diabetic Neuropathy (Rats) | Induced dose-dependent antihyperalgesia thieme-connect.comresearchgate.net |

| Urinary Incontinence | Increased Intraluminal Pressure (Rats) | Reduced the width of vesical contractions thieme-connect.comkarger.com |

| Genotoxicity | Mouse Bone Marrow Micronucleus Assay | Negative up to 300 mg/kg thieme-connect.comresearchgate.net |

Adherence to Good Laboratory Practice (GLP) Standards

Preclinical safety studies intended to support regulatory submissions, such as those for this compound, are required to be conducted in compliance with Good Laboratory Practice (GLP) standards. fda.govkcasbio.com GLP is a quality system that ensures the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. kcasbio.compharmacycouncil.org

The comprehensive battery of genotoxicity and carcinogenicity studies performed on cizolirtine would have been subject to these rigorous standards. thieme-connect.comresearchgate.net This includes detailed documentation of study protocols, standard operating procedures (SOPs), personnel qualifications, facility and equipment maintenance, and a system of quality assurance to oversee the research. pharmacycouncil.orgufsc.brresearchgate.net Adherence to GLP ensures that the data submitted to regulatory authorities like the FDA is reliable and can be used to make an informed decision about the safety of a new drug. fda.gov The publications detailing the genotoxicity assessment of cizolirtine imply that these studies were conducted in accordance with regulatory guidelines, which mandate GLP. thieme-connect.comthieme-connect.com

Future Directions in this compound Research

Despite the extensive preclinical and clinical evaluation of this compound, there remain areas for further investigation, particularly concerning its detailed molecular mechanisms.

Unraveling Complex Mechanistic Pathways

While the modulation of substance P and CGRP release via descending noradrenergic pathways is the primary proposed mechanism of action for cizolirtine, the full picture of its pharmacological effects may be more complex. researchgate.netkarger.com The mechanism of action is still considered by some to be not fully confirmed or potentially controversial. researchgate.netucl.ac.uk

Future research could focus on several key areas to further elucidate its mechanistic pathways:

Receptor Subtype Specificity: A more detailed investigation into which specific subtypes of α2-adrenoceptors are involved in cizolirtine's effects could lead to a better understanding of its efficacy and side-effect profile.

Involvement of Other Neurotransmitter Systems: While the involvement of serotonin (B10506) has been suggested, the precise role and interaction with the noradrenergic system could be explored in more detail. karger.comresearchgate.net Studies have also pointed to a potential role for adenosine (B11128) receptors in its antihyperalgesic effects in diabetic neuropathy. thieme-connect.com

Supraspinal Mechanisms: The primary focus has been on the spinal cord level. karger.comwebsite-files.com Investigating the effects of cizolirtine on pain processing in higher brain centers could provide a more complete understanding of its analgesic properties.

Molecular Interactions: Elucidating the exact binding site and molecular interactions of cizolirtine with its target receptors would provide a more fundamental understanding of its action. ontosight.ai

Translational Biomarkers: Identifying biomarkers that correlate with cizolirtine's target engagement and clinical response could aid in patient selection and dose optimization in future clinical trials.

A deeper understanding of these complex mechanistic pathways will be crucial for the continued development and potential therapeutic application of this compound or next-generation compounds with similar mechanisms of action. ontosight.ai

Development of Advanced Preclinical Predictive Models

The preclinical assessment of this compound has utilized a range of established and specialized animal models to predict its therapeutic efficacy, primarily in neuropathic pain and overactive bladder. thieme-connect.comwebsite-files.com These models are crucial in translational research for understanding the compound's mechanism of action and its potential clinical utility. researchgate.net

For investigating its analgesic properties, researchers have employed several rodent models of chronic painful neuropathy. thieme-connect.comthieme-connect.com In the streptozotocin (STZ)-induced diabetic neuropathy model in rats, this compound demonstrated a dose-dependent antihyperalgesic effect. thieme-connect.comresearchgate.net Similarly, in a rat model involving sciatic nerve constriction, the compound was effective in alleviating allodynia resulting from cold and mechanical stimuli. thieme-connect.comthieme-connect.comresearchgate.net Another key model, the rat nerve loose-ligation model, showed that this compound possesses significant analgesic activity against pain induced by thermal stimuli and mechanical hyperalgesia. website-files.com These models, which create conditions of hyperalgesia and allodynia, serve as vital tools for the anatomo-molecular study of pathological pain. researchgate.net

In the context of urological disorders, the efficacy of this compound for overactive bladder has been evaluated in specific animal models. thieme-connect.comthieme-connect.com In a rat model of increased intraluminal pressure, the compound was observed to decrease the amplitude of bladder contractions without altering their frequency. thieme-connect.comthieme-connect.com Furthermore, its activity was confirmed in a rat model of isovolumetric rhythmic bladder contractions, where it showed a distinct effect on urodynamic function. thieme-connect.com Preclinical efficacy was also demonstrated in a model where intrabladder infusion of acetic acid in rats was used to induce bladder hyperactivity; this compound helped to regularize the frequency and volume of micturition. thieme-connect.com

The following tables summarize the key preclinical models used in the development of this compound.

Table 1: Preclinical Neuropathic Pain Models for this compound

| Model | Species | Key Findings |

|---|---|---|

| Sciatic Nerve Constriction | Rat | Alleviation of allodynia against cold and mechanical stimulations. thieme-connect.comthieme-connect.comresearchgate.net |

| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | Induction of dose-dependent antihyperalgesia. thieme-connect.comthieme-connect.comresearchgate.net |

| Nerve Loose-Ligation | Rat | Significant analgesic activity against thermal stimulus-induced pain and mechanical hyperalgesia. website-files.com |

Table 2: Preclinical Overactive Bladder Models for this compound

| Model | Species | Key Findings |

|---|---|---|

| Increased Intraluminal Pressure | Rat | Reduction in the width of vesical contractions without modifying their rhythm. thieme-connect.comthieme-connect.com |

| Isovolumetric Rhythmic Bladder Contractions | Rat | Demonstrated a clear effect on urodynamic function. thieme-connect.com |

Potential for Exploration in Other Neurogenic Disorders (Preclinical Scope)

The mechanism of action of this compound suggests a therapeutic potential that may extend beyond neuropathic pain and overactive bladder to other neurogenic disorders. The compound functions as a modulator of Substance P and Calcitonin Gene-Related Peptide (CGRP) release at the spinal cord level. karger.comics.orgpatsnap.com This activity is believed to be connected to an increase in the extracellular levels of norepinephrine (B1679862) and serotonin. karger.com Specifically, this compound exerts an inhibitory effect on the release of Substance P and CGRP from primary afferent fibers or dorsal horn interneurons. ics.org This inhibition is mediated through presynaptic serotonin and α2-adrenoceptors, which are associated with the descending noradrenergic pain inhibitory system. researchgate.netics.org

Given that Substance P and its receptor, NK1, are integral to the development of hyperalgesia, the compound's modulatory effect is central to its analgesic properties. website-files.com The increased concentration and release of Substance P in the spinal cord's dorsal horn contribute to hypersensitivity, and by blocking this release, Cizolirtine may provide symptomatic relief. website-files.com

This neurochemical profile opens avenues for preclinical exploration in other conditions characterized by neurogenic inflammation and sensory nerve hypersensitivity. For instance, its ability to modulate tachykinins like Substance P could be beneficial in various inflammatory processes of the urinary bladder. karger.com The involvement of the serotonergic and noradrenergic systems, which are key targets in many central nervous system therapies, further broadens the potential scope of investigation. While current development has focused on pain and urinary incontinence, the fundamental mechanism of regulating key neuropeptides involved in sensory signaling indicates that this compound could be a candidate for preclinical studies in other neurogenic disorders where these pathways are pathologically implicated.

Q & A

Q. What approaches evaluate synergistic combinations of this compound with other therapies for OAB?

- Methodological Answer : Factorial design trials test monotherapy vs. combination (e.g., cizolirtine + mirabegron). Isobolographic analysis determines additive/synergistic effects. Mechanistic studies (e.g., receptor co-localization assays) validate interactions. PK studies assess drug-drug interaction risks (e.g., CYP450 enzyme modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.